molecular formula C22H23FN2O3 B2665511 6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one CAS No. 896838-63-4

6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one

Cat. No. B2665511
CAS RN: 896838-63-4
M. Wt: 382.435
InChI Key: VJXNEMLVHOVAOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or precursors. It includes the reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Antimicrobial and Antibacterial Agents

Research on derivatives similar to 6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one has shown significant promise in antimicrobial and antibacterial applications. For instance, certain fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial and cytotoxic activities. These derivatives, including 1-ethyl- and 1-aryl-6-fluoroquinolones, displayed complete inhibition of M. tuberculosis growth at specific concentrations. The non-cytotoxic nature of these compounds at certain concentrations highlights their potential as antimicrobial agents without adverse effects on human cells (Sheu et al., 2003). Similarly, the synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives has been undertaken, showing significant antibacterial activity, especially against E. coli, which positions these compounds as potential candidates for treating bacterial infections (Rameshkumar et al., 2003).

Neuroprotective and Anti-Ischemic Activities

Derivatives of this compound also exhibit potential neuroprotective and anti-ischemic activities. Cinnamide derivatives, for instance, have been synthesized and characterized, demonstrating effective activities against neurotoxicity induced by glutamine in PC12 cells. An in vivo experiment indicated a protective effect on cerebral infarction, suggesting these compounds could be beneficial in treating neurodegenerative diseases or stroke-related conditions (Zhong et al., 2018).

Serotonin Receptor Agents

Another area of interest is the development of compounds targeting serotonin receptors. New derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, containing a piperazine group, were synthesized to study their affinity for serotonin 5-HT1A and 5-HT2A receptors. Some of these compounds exhibited excellent activity for 5-HT1A receptors, suggesting their potential use in treating disorders associated with serotonin dysfunction, such as depression, anxiety, or schizophrenia (Ostrowska et al., 2023).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it triggers or inhibits .

Safety and Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed .

properties

IUPAC Name

6-ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-2-15-11-19-16(12-22(27)28-21(19)13-20(15)26)14-24-7-9-25(10-8-24)18-5-3-17(23)4-6-18/h3-6,11-13,26H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXNEMLVHOVAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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